Regioisomeric Differentiation: Pyridine 4-Oxy vs. 2-Oxy and Piperidine 3-Attachment vs. 4-Attachment Topology
The target compound differs from its closest structural analog, 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1428380-00-0), at two independent regioisomeric positions simultaneously: (i) the pyridine ether is at the 4-position (target) vs. the 2-position (analog), and (ii) the benzoyl-piperidine linkage is at the piperidine 3-position (target) vs. the 4-position (analog) . This dual-regioisomer distinction produces a significantly different 3D molecular geometry; the target compound places the pyridine nitrogen para to the ether oxygen, whereas the 2-oxy analog places it ortho, altering both the directionality of the hydrogen-bond acceptor and the overall molecular shape. In class-level SAR from the 3,4,5-trisubstituted pyridine Wnt inhibitor series, the pyridine–piperidine torsional angle was demonstrated by small-molecule X-ray crystallography to be a key determinant of biological activity, with twisted conformations required for potency .
| Evidence Dimension | Regioisomeric topology (pyridine ether position + piperidine attachment position) |
|---|---|
| Target Compound Data | Pyridine-4-yloxy at piperidine 3-position; IUPAC: (3,4-difluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
| Comparator Or Baseline | Pyridine-2-yloxy at piperidine 4-position (CAS 1428380-00-0); IUPAC: (3,4-difluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
| Quantified Difference | Dual regioisomer alteration (2-position shift on pyridine + 1-position shift on piperidine); topological polar surface area (tPSA) difference of ~8 Ų (42.4 Ų target vs. 34.2 Ų for the unsubstituted 4-(piperidin-3-yloxy)pyridine core ) |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and computed molecular descriptors from vendor datasheets and PubChem |
Why This Matters
The regioisomeric topology determines the spatial presentation of the pyridine nitrogen hydrogen-bond acceptor and the piperidine scaffold, which directly influences target binding in Wnt pathway assays where the pyridine–piperidine torsional angle is a crystallographically validated potency determinant.
- [1] Mallinger A, Schiemann K, Rink C, et al. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. J Med Chem. 2015;58(4):1717-1735. View Source
- [2] PubChem. 4-(Piperidin-3-yloxy)pyridine dihydrochloride – Computed Properties. CID 17998834. CAS 1171481-61-0. View Source
